

Spectroscopic Data for Evonine: A Technical Guide

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Compound of Interest		
Compound Name:	Evonimine	
Cat. No.:	B15595853	Get Quote

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Introduction

Evonine is a complex sesquiterpenoid pyridine alkaloid first isolated from Euonymus sieboldiana. It belongs to a class of natural products known for their diverse biological activities. The structural elucidation of Evonine was accomplished through a combination of chemical and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a comprehensive overview of the spectroscopic data for Evonine, presented in a clear and accessible format for researchers. It is important to note that while the structure of Evonine has been established, specific, publicly available, quantitative spectroscopic data from the original elucidation studies is limited. Therefore, this guide also includes typical spectroscopic data ranges for the key functional groups present in the Evonine molecule to aid in the identification and characterization of this and related compounds.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

While the original full ¹H and ¹³C NMR datasets for Evonine are not readily available in public databases, the following tables summarize the expected chemical shift ranges for the key proton and carbon environments within the Evonine molecule, based on data from closely related sesquiterpenoid pyridine alkaloids.



Table 1: Typical ¹H NMR Chemical Shifts for Key Functional Groups in Evonine

Functional Group	Typical Chemical Shift (δ, ppm)
Pyridine Ring Protons	
α-protons	8.5 - 9.0
β-protons	7.0 - 8.0
y-protons	7.5 - 8.5
Sesquiterpenoid Core	
Methine protons (CH)	1.5 - 4.0
Methylene protons (CH ₂)	1.0 - 3.0
Methyl protons (CH₃)	0.8 - 2.0
Ester Groups	
Protons α to carbonyl	2.0 - 2.5
Protons on acetyl methyls	1.9 - 2.2

Table 2: Typical ¹³C NMR Chemical Shifts for Key Functional Groups in Evonine



Functional Group	Typical Chemical Shift (δ, ppm)
Pyridine Ring Carbons	
α-carbons	145 - 155
β-carbons	120 - 140
y-carbons	135 - 150
Sesquiterpenoid Core	
Quaternary carbons	30 - 50
Methine carbons (CH)	30 - 70
Methylene carbons (CH ₂)	20 - 50
Methyl carbons (CH₃)	10 - 30
Ester Carbonyls	165 - 175

Mass Spectrometry (MS) Data

The molecular formula of Evonine is $C_{38}H_{47}NO_{18}$, with a molecular weight of 805.78 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern in MS/MS experiments provides valuable structural information.

Table 3: Expected Mass Spectrometry Data for Evonine



Ion Type	Expected m/z	Notes
[M+H]+	806.2818	Protonated molecular ion.
[M+Na]+	828.2637	Sodiated molecular ion.
Fragment Ions	Varies	Fragmentation typically involves the loss of acetyl groups, water, and cleavage of the ester linkages, providing information about the sesquiterpenoid core and the pyridine dicarboxylic acid moiety.

Infrared (IR) Spectroscopic Data

The IR spectrum of Evonine is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 4: Expected Infrared Absorption Bands for Evonine

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (Alcohols)	3500 - 3200	Strong, Broad
C-H (Aliphatic)	3000 - 2850	Medium to Strong
C=O (Esters)	1750 - 1735	Strong
C=N, C=C (Pyridine)	1600 - 1450	Medium
C-O (Esters, Ethers)	1300 - 1000	Strong

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of Evonine, based on methods used for related alkaloids.



Isolation and Purification of Evonine

- Extraction: The dried and powdered plant material (e.g., root bark of Euonymus species) is extracted with a suitable organic solvent such as methanol or ethanol.
- Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to selectively
 isolate the alkaloids. The extract is dissolved in a dilute acid solution, washed with an organic
 solvent to remove neutral and acidic compounds, and then the aqueous layer is basified to
 precipitate the alkaloids. The alkaloids are then extracted into an organic solvent.
- Chromatography: The crude alkaloid mixture is purified using a combination of chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Evonine.

NMR Spectroscopy

- Sample Preparation: A few milligrams of pure Evonine are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the structure.

Mass Spectrometry

- Sample Preparation: A dilute solution of Evonine in a suitable solvent (e.g., methanol, acetonitrile) is prepared.
- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Data Acquisition: Data is acquired in positive ion mode to observe protonated or sodiated molecular ions. MS/MS fragmentation data is obtained to aid in structural elucidation.

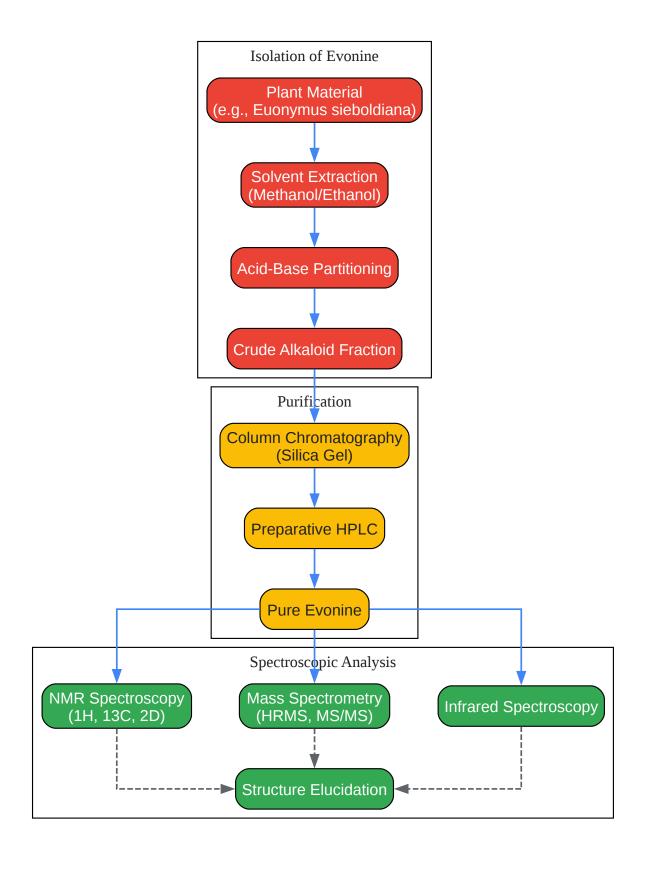
Infrared Spectroscopy



- Sample Preparation: The IR spectrum can be obtained using a KBr pellet method, where a
 small amount of the sample is ground with potassium bromide and pressed into a thin disk.
 Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and
 allowing it to evaporate on an IR-transparent window.
- Instrumentation: The spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mandatory Visualization





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